2-氟吡啶-4-胺二盐酸盐

描述

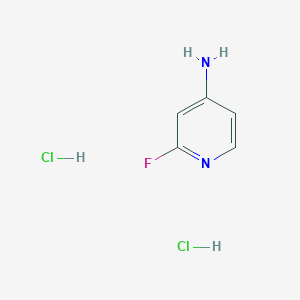

2-Fluoropyridin-4-amine dihydrochloride is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also known as a potential catalyst.

Synthesis Analysis

The synthesis of 2-amino-4-fluoropyridine, which is a key intermediate for 2-Fluoropyridin-4-amine dihydrochloride, involves several steps . The process starts with 2-pyridine carboxylic acid reacting in the presence of a catalyst, a fluoride, and an oxidant to obtain 4-fluoropyridine-2-formic acid. This acid then reacts with chloroformate, an organic base, and an ammonia source to generate 4-fluoropyridine-2-formamide. Finally, a Hofmann amide degradation reaction is carried out on the 4-fluoropyridine-2-formamide to obtain 2-amino-4-fluoropyridine .Molecular Structure Analysis

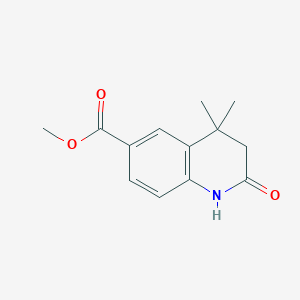

The molecular formula of 2-Fluoropyridin-4-amine dihydrochloride is C5H5FN2 . Its molecular weight is 112.11 g/mol.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Fluoropyridin-4-amine dihydrochloride are complex and involve multiple steps . The reactions use cheap and easy-to-obtain reagents, and the process has the advantages of short steps, simple and convenient operation, high yield, safe operation, and no pollution .科学研究应用

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, including 2-Fluoropyridin-4-amine dihydrochloride, are used in the synthesis of a wide range of chemical compounds. The presence of fluorine atoms in these compounds gives them interesting and unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing substituent in the aromatic ring .

Development of Imaging Agents

2-Fluoropyridin-4-amine dihydrochloride and similar compounds have potential applications as imaging agents for various biological applications. They are particularly interesting for the development of 18 F-substituted pyridines .

Inhibition of Rho-Associated Kinases

The compound is used as a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . This has potential applications in the study of cellular processes and the development of new drugs .

Agricultural Applications

In the search for new agricultural products with improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The introduction of fluorine atoms into pharmaceutical compounds can improve their properties and effectiveness .

Development of Fluorinated Chemicals

Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward development of fluorinated chemicals has been steadily increased . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .

未来方向

2-Fluoropyridin-4-amine dihydrochloride has potential applications in various fields due to its role as an important organic synthesis intermediate. It is widely applied to the synthesis of medicines, pesticides, and fine chemicals . Future research may focus on exploring its potential uses in these areas and developing more efficient synthesis methods.

属性

IUPAC Name |

2-fluoropyridin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2.2ClH/c6-5-3-4(7)1-2-8-5;;/h1-3H,(H2,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMIVOIUKCWEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoropyridin-4-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

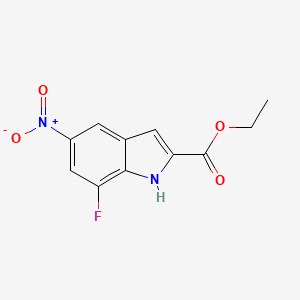

![5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1441538.png)